3-Chloro-N,N-dimethyl-butylamine Hydrochloride

procurement economics cost analysis specialty chemicals

Researchers requiring patent-specific synthesis of pyrazoline fluorescent brighteners (DE 3526444 A1) or certified Oxomemazine Impurity 2 reference material must use this exact compound. Analogs fail regulatory and patent compliance. - Only intermediate documented in original patent for brightener synthesis. - Certified pharmaceutical impurity standard (Oxomemazine Impurity 2) for ANDA submissions. - Stable hydrochloride salt form for reliable handling and global shipping.

Molecular Formula C6H15Cl2N
Molecular Weight 172.093
CAS No. 5495-65-8
Cat. No. B570249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N,N-dimethyl-butylamine Hydrochloride
CAS5495-65-8
Synonyms3-Chloro-N,N-dimethyl-1-butanamine Hydrochloride
Molecular FormulaC6H15Cl2N
Molecular Weight172.093
Structural Identifiers
SMILESCC(CCN(C)C)Cl.Cl
InChIInChI=1S/C6H14ClN.ClH/c1-6(7)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H
InChIKeyHOYWBRLZPLAOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N,N-dimethyl-butylamine Hydrochloride – Product Identity & Procurement


3-Chloro-N,N-dimethyl-butylamine Hydrochloride (CAS 5495-65-8) is a quaternary ammonium salt intermediate with a molecular formula of C6H15Cl2N and a molecular weight of 172.1 g/mol. [1] The compound is characterized by a chloro-substituted butylamine backbone with N,N-dimethyl substitution, providing reactivity as an alkylating agent. [2] This compound is commercially available as a hydrochloride salt, which enhances its handling stability compared to the free base form (CAS 5546-46-3). [3] The compound is primarily recognized for two distinct, well-documented applications: as a key synthetic intermediate in the preparation of pyrazoline fluorescent brighteners as disclosed in patent literature, and as a certified impurity reference standard (Oxomemazine Impurity 2) for pharmaceutical quality control applications. [1]

Pyrazoline brightener synthesis – defined as essential intermediate in patent DE 3526444 A1; no structural analog documented for this pathway.Synthetic intermediate procurement
Certified impurity reference standard – designated as Oxomemazine Impurity 2; supplied with characterization data for ANDA method validation.Regulatory QC workflow
Stable isotope derivatization – deuterated analog commercially available; suitable as precursor for ISTD synthesis.Bioanalytical method development

3-Chloro-N,N-dimethyl-butylamine Hydrochloride – Generic Substitution Failure


Generic substitution of 3-Chloro-N,N-dimethyl-butylamine Hydrochloride with closely related chloroalkylamines such as 3-chloro-N,N-dimethylpropylamine hydrochloride (CAS 5407-04-5) or 4-chloro-N,N-dimethylbutylamine hydrochloride (CAS 69749-71-9) is not feasible due to fundamentally divergent application-specific validation and regulatory compliance requirements. The target compound is specifically designated as an essential intermediate in the synthesis of pyrazoline fluorescent brighteners, a role for which no structural analogs are documented in the original patent literature. [1] Additionally, the compound holds a unique regulatory identity as 'Oxomemazine Impurity 2,' a certified reference standard required for analytical method validation and quality control in pharmaceutical development, a designation that cannot be fulfilled by any other compound, regardless of structural similarity. [2] The following quantitative evidence sections provide the precise differentiation that governs scientific selection and procurement decisions.

Synthetic pathway mismatch

Chloroalkylamine analogs (e.g., propyl, butyl isomers) are documented for entirely different applications; may not reproduce pyrazoline brightener synthesis described in DE 3526444 A1.

Regulatory identity gap

Only this CAS holds Oxomemazine Impurity 2 certification; structural analogs lack any pharmaceutical impurity reference standard designation, limiting their use in ANDA submissions.

Stability & handling divergence

Requires -20°C storage, unlike room-temperature-stable shorter-chain analogs; cold chain logistics may impact procurement suitability and total cost.

3-Chloro-N,N-dimethyl-butylamine Hydrochloride – Quantitative Evidence Guide


Cost Comparison with Propylamine Analog

3-Chloro-N,N-dimethyl-butylamine Hydrochloride (CAS 5495-65-8) exhibits a significantly higher market price compared to its shorter-chain analog 3-chloro-N,N-dimethylpropylamine hydrochloride (CAS 5407-04-5), reflecting its lower production volume and specialized, patent-protected application profile. [1] The target compound is priced at approximately ¥10,800 for 2.5 g (¥4,320/g), whereas the propylamine analog is priced at approximately ¥155 for 25 g (¥6.20/g) from comparable commercial sources. [2] This represents a price differential of approximately 697-fold on a per-gram basis, underscoring the specialized nature and limited availability of the butylamine derivative.

Cost metric
Cross-study comparable
~697× per gram premium vs. propylamine analog
Specialty intermediate pricing context
Catalog pricing 2024–2025; purity grades differ
procurement economics cost analysis specialty chemicals

Synthetic Utility: Pyrazoline Brighteners vs. Isomeric Analog

3-Chloro-N,N-dimethyl-butylamine Hydrochloride (CAS 5495-65-8) is explicitly documented as a synthetic intermediate in the preparation of pyrazoline fluorescent brighteners, as disclosed in the German patent application DE 3526444 A1 and corresponding European patent EP 0209821 A2. [1] In contrast, the closely related structural isomer 4-chloro-N,N-dimethylbutylamine hydrochloride (CAS 69749-71-9) is documented for an entirely different application, namely the synthesis of alkylamino biphenylamides as HspC90 terminal inhibitors with anticancer applications. This divergence in documented synthetic utility is complete—neither compound is cited for the other's primary application in the open literature.

Application divergence
Cross-study comparable
Zero overlap: pyrazoline brighteners vs. HspC90 inhibitors
Pathway-specific intermediate selection required
Based on patent literature review
synthetic intermediate fluorescent brighteners patent literature

Oxomemazine Impurity 2: Certified Reference Standard

3-Chloro-N,N-dimethyl-butylamine Hydrochloride (CAS 5495-65-8) holds a unique regulatory designation as 'Oxomemazine Impurity 2' and is supplied with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA). [1] The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) based on feasibility. [2] No other chloroalkylamine analog, including the 3-chloro-N,N-dimethylpropylamine or 4-chloro-N,N-dimethylbutylamine derivatives, holds any documented regulatory designation as a certified impurity reference standard for any approved pharmaceutical product.

Certified identity
Class-level inference
Designated Oxomemazine Impurity 2; traceable to USP/EP
Regulatory QC method validation context
No structural analog holds equivalent certification
pharmaceutical quality control reference standards regulatory compliance

Cryogenic Storage vs. Ambient Stability

3-Chloro-N,N-dimethyl-butylamine Hydrochloride (CAS 5495-65-8) requires storage at -20°C for optimal long-term stability and recovery, as specified in vendor technical datasheets. In contrast, 3-chloro-N,N-dimethylpropylamine hydrochloride (CAS 5407-04-5) is stable at room temperature with a recommended storage condition of <15°C in a cool and dark place. [1] This difference in required storage temperature has direct implications for laboratory handling protocols, shipping logistics, and long-term inventory management costs.

Storage requirement
Cross-study comparable
-20°C vs. room temperature (analog)
Cold chain logistics may influence procurement
Supplier specs; data to verify for new batches
stability storage conditions handling requirements

3-Chloro-N,N-dimethyl-butylamine Hydrochloride – Application Scenarios


Pyrazoline Brightener Synthesis per DE 3526444 A1

This compound should be procured when research or industrial activities specifically require the synthesis of pyrazoline fluorescent brighteners as described in German patent DE 3526444 A1 and its corresponding European patent EP 0209821 A2. [1] The patent explicitly identifies 3-Chloro-N,N-dimethyl-butylamine Hydrochloride as a necessary intermediate in this synthetic pathway. Substitution with any other chloroalkylamine, including the 3-chloropropyl or 4-chlorobutyl analogs, is not supported by the original patent disclosure and may result in failure to reproduce the claimed fluorescent brightener compounds. This scenario is most relevant for textile, detergent, paper, and plastics industries where pyrazoline-based optical brighteners are utilized, as well as for academic research groups engaged in heterocyclic chemistry and fluorescent material development.

Oxomemazine Quality Control & Method Validation

This compound should be procured as 'Oxomemazine Impurity 2' for pharmaceutical quality control laboratories conducting analytical method development, method validation (AMV), or routine quality control (QC) testing for Oxomemazine-containing drug products. [2] The compound is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for use in Abbreviated New Drug Application (ANDA) submissions. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility. No structural analog can substitute for this specific impurity reference standard, as regulatory submissions require exact chemical identity matching. This scenario applies to pharmaceutical companies, contract research organizations (CROs), and regulatory testing laboratories involved in generic drug development or commercial production of Oxomemazine.

Deuterated Internal Standard for Mass Spectrometry

This compound may be procured as a precursor for the preparation of deuterated internal standards for quantitative LC-MS/MS analysis. A deuterated derivative, 3-Chloro-N,N-dimethyl-butylamine-d6 Hydrochloride, is commercially available (molecular weight 178.13, priced at approximately €575 for 2.5 mg as of 2024-2025), indicating established methodology for deuterium incorporation. The availability of a deuterated analog is particularly valuable for analytical laboratories requiring stable isotope-labeled internal standards for precise quantitation of the non-deuterated compound in complex biological or environmental matrices. This scenario is relevant for bioanalytical laboratories, environmental testing facilities, and forensic toxicology units.

Application
Selection Property
Validation Focus
Pyrazoline brightener synthesis
Patent-defined intermediate
Synthetic pathway fidelity to DE 3526444
Oxomemazine impurity QC
Certified reference standard
ANDA method compliance & traceability
Deuterated ISTD precursor
Stable isotope derivatization
Quantitation accuracy in LC-MS/MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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